molecular formula C15H18N2O3 B2429206 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid CAS No. 1024335-27-0

2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid

Cat. No. B2429206
CAS RN: 1024335-27-0
M. Wt: 274.32
InChI Key: VBWPXKPIVLJFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid is a chemical compound that is used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .


Molecular Structure Analysis

The molecular formula of 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid is C15H18N2O3 . The average mass is 274.315 Da and the monoisotopic mass is 274.131744 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid include its molecular formula (C15H18N2O3), average mass (274.315 Da), and monoisotopic mass (274.131744 Da) . Additional properties such as melting point, boiling point, density, and toxicity can be found on chemical databases .

Scientific Research Applications

Molecular Structure and Conformation Studies

Research on compounds similar to 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid focuses on understanding their molecular structures and conformations. For instance, studies on related cyclopropanecarboxylic acids have used X-ray methods to determine their crystal structures, revealing details like the orientation of carboxyl groups and interactions between molecular components (Korp, Bernal, & Fuchs, 1983). Other research using microwave spectroscopy and electron diffraction has investigated the preferred conformations of cyclopropanecarboxylic acid molecules (Marstokk, Møllendal, & Samdal, 1991).

Biological Activity

Compounds derived from cyclopropanecarboxylic acid have been explored for their biological activity. For example, certain thiourea derivatives synthesized from cyclopropanecarboxylic acid have shown significant herbicidal and fungicidal activities (Tian et al., 2009). This indicates potential applications in agriculture and pest control.

Chemical Reactions and Synthesis

Research has also focused on the chemical reactions involving cyclopropanecarboxylic acid derivatives. Studies have detailed the synthesis of these compounds and their reactions with various reagents, revealing insights into their chemical behavior and potential for creating new molecules (Häner, Maetzke, & Seebach, 1986). This knowledge is crucial for developing new drugs and materials.

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of cyclopropanecarboxylic acid have been explored for their potential as antidepressants. For instance, certain 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for antidepressant activity, with some showing promising results in animal tests (Bonnaud et al., 1987).

Antimicrobial and Antioxidant Properties

Some cyclopropanecarboxylic acid derivatives have been investigated for their antimicrobial and antioxidant properties. For example, certain synthesized compounds demonstrated excellent antibacterial and antifungal activities, as well as significant antioxidant potential (Raghavendra et al., 2016).

Safety and Hazards

A Safety Data Sheet (SDS) for 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid is available . The SDS provides information about the hazards of the chemical, safe handling practices, and emergency response measures .

properties

IUPAC Name

2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(12-10-13(12)15(19)20)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWPXKPIVLJFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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